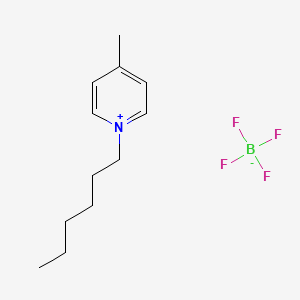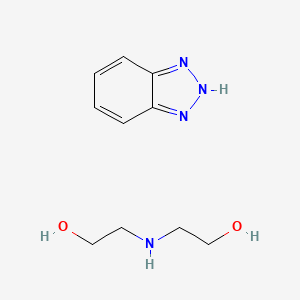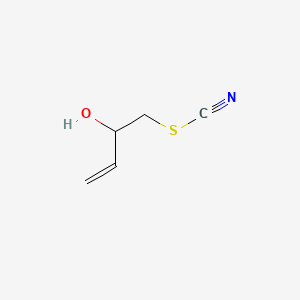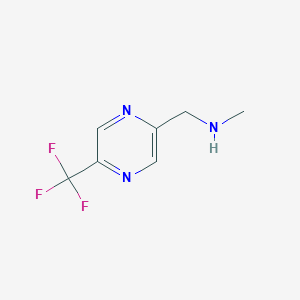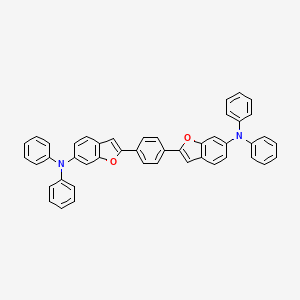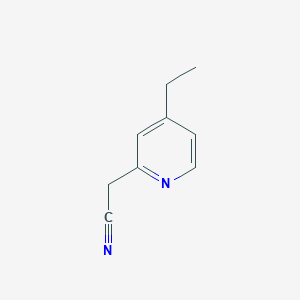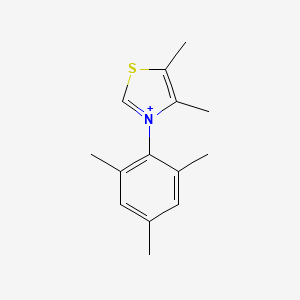
3-Mesityl-4,5-dimethylthiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-4,5-dimethylthiazol-3-ium is a heterocyclic organic compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring substituted with mesityl and dimethyl groups. This compound is known for its applications in various scientific fields, particularly in cell viability assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5-dimethylthiazol-3-ium typically involves the reaction of mesityl chloride with 4,5-dimethylthiazole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized for large-scale production, often involving high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-4,5-dimethylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The mesityl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
3-Mesityl-4,5-dimethylthiazol-3-ium is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In cell viability assays such as the MTT assay, where it is reduced to formazan by living cells, indicating cell viability.
Medicine: In drug screening and cytotoxicity testing.
Industry: In the development of diagnostic kits and biochemical assays.
Mechanism of Action
The primary mechanism of action of 3-Mesityl-4,5-dimethylthiazol-3-ium in cell viability assays involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative to MTT with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A one-step MTT assay reagent.
Uniqueness
3-Mesityl-4,5-dimethylthiazol-3-ium is unique due to its specific structural features, which confer distinct reactivity and stability. Its mesityl group provides steric hindrance, enhancing its stability compared to other thiazolium compounds. Additionally, its use in specific assays like the MTT assay highlights its importance in biological research.
Properties
Molecular Formula |
C14H18NS+ |
|---|---|
Molecular Weight |
232.37 g/mol |
IUPAC Name |
4,5-dimethyl-3-(2,4,6-trimethylphenyl)-1,3-thiazol-3-ium |
InChI |
InChI=1S/C14H18NS/c1-9-6-10(2)14(11(3)7-9)15-8-16-13(5)12(15)4/h6-8H,1-5H3/q+1 |
InChI Key |
DUMLGXQHDKRTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


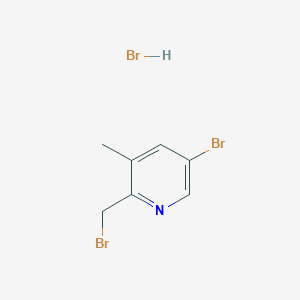
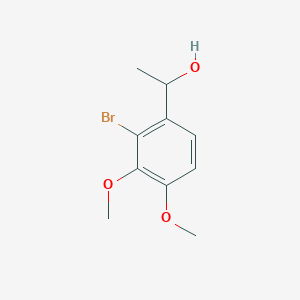
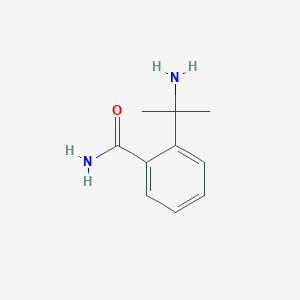
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
